molecular formula C8H5NaO4 B7949166 sodium;2-carboxybenzoate

sodium;2-carboxybenzoate

Cat. No.: B7949166
M. Wt: 188.11 g/mol
InChI Key: IZUPJOYPPLEPGM-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;2-carboxybenzoate” is known as Carbonyldiimidazole. It is a reagent commonly used in organic synthesis for the preparation of amides, esters, and peptides. Carbonyldiimidazole is a white crystalline solid that is soluble in organic solvents and is known for its ability to act as a dehydrating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonyldiimidazole can be synthesized by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction proceeds as follows:

COCl2+4C3H4N2C7H6N4O+2HCl\text{COCl}_2 + 4 \text{C}_3\text{H}_4\text{N}_2 \rightarrow \text{C}_7\text{H}_6\text{N}_4\text{O} + 2 \text{HCl} COCl2​+4C3​H4​N2​→C7​H6​N4​O+2HCl

The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The side product, imidazolium chloride, is removed by filtration, and the solvent is evaporated to yield the crystalline product in approximately 90% yield .

Industrial Production Methods

In industrial settings, Carbonyldiimidazole is produced using similar methods but on a larger scale. The process involves the careful handling of phosgene, which is a toxic and hazardous gas. The reaction is conducted in specialized reactors equipped with safety measures to handle the toxic intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Carbonyldiimidazole undergoes several types of reactions, including:

    Oxidation: It can be oxidized to form imidazole derivatives.

    Reduction: It can be reduced to form imidazole and carbon monoxide.

    Substitution: It is commonly used in substitution reactions to form amides, esters, and peptides.

Common Reagents and Conditions

    Amide Formation: Carbonyldiimidazole reacts with amines to form amides. The reaction typically requires mild heating and an inert atmosphere.

    Ester Formation: It reacts with alcohols to form esters. The reaction is usually carried out at room temperature in the presence of a base.

    Peptide Synthesis: It is used in peptide synthesis to couple amino acids. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Peptides: Formed from the coupling of amino acids.

Scientific Research Applications

Carbonyldiimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in the synthesis of peptides and proteins, which are essential for biological research.

    Medicine: It is used in the synthesis of pharmaceutical compounds, including drugs and drug intermediates.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Carbonyldiimidazole acts as a dehydrating agent by facilitating the removal of water molecules during chemical reactions. It reacts with nucleophiles such as amines and alcohols to form reactive intermediates, which then undergo further reactions to form the desired products. The molecular targets include the functional groups of the reactants, and the pathways involved are typically nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylcarbodiimide: Another dehydrating agent used in peptide synthesis.

    N,N’-Diisopropylcarbodiimide: Used in similar applications as Carbonyldiimidazole but with different reactivity and selectivity.

Uniqueness

Carbonyldiimidazole is unique due to its high reactivity and selectivity in forming amides, esters, and peptides. It is also less toxic compared to other dehydrating agents such as phosgene, making it a safer alternative for laboratory and industrial use.

Properties

IUPAC Name

sodium;2-carboxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUPJOYPPLEPGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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